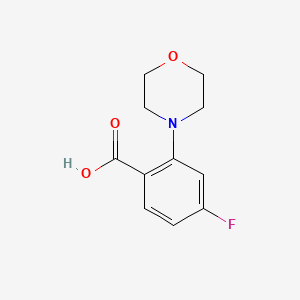

4-Fluoro-2-morpholin-4-yl-benzoic acid

Description

4-Fluoro-2-morpholin-4-yl-benzoic acid is a fluorinated benzoic acid derivative featuring a morpholine substituent at the 2-position. The morpholine ring enhances solubility due to its oxygen atom, which can participate in hydrogen bonding, while the fluorine atom at the 4-position influences electronic properties and metabolic stability .

Properties

IUPAC Name |

4-fluoro-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOCZJVGGJPPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-morpholin-4-yl-benzoic acid typically involves the introduction of a fluorine atom and a morpholine ring onto a benzoic acid scaffold. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzoic acid derivative. The morpholine ring can be introduced through a substitution reaction involving morpholine and an appropriate leaving group on the benzoic acid derivative .

Industrial Production Methods

Industrial production methods for 4-Fluoro-2-morpholin-4-yl-benzoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom and morpholine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid scaffold .

Scientific Research Applications

4-Fluoro-2-morpholin-4-yl-benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure: The phenylamino group replaces the morpholinyl moiety (C₁₃H₁₀FNO₂, M = 231.22 g/mol) .

- Synthesis : Prepared via Cu-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline .

- Physical Properties : Forms intramolecular N–H⋯O hydrogen bonds and acid–acid dimers in the crystal lattice (triclinic system, P1 space group, Z = 4) .

- No reported biological activity, whereas morpholinyl derivatives often exhibit enhanced pharmacokinetic profiles .

4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic Acid (Compound 2k)

- Structure : Features a thioxoacetyl-morpholine linkage (C₁₃H₁₅N₂O₃S, M = 291.33 g/mol) .

- Physical Properties : Melting point 237–238°C; characterized by IR and NMR spectroscopy .

- Higher molecular weight and melting point compared to 4-fluoro-2-morpholin-4-yl-benzoic acid, suggesting increased stability .

N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (Compound 6a)

- Structure : Incorporates a thiazole ring and chlorobenzyl group (C₁₇H₁₇ClN₃O₂S₂, M = 412.91 g/mol) .

- Physical Properties : Melting point 238–240°C; synthesized via condensation of morpholinyl-thioxoacetamide with thiazole derivatives .

- Chlorine substitution may increase metabolic resistance compared to fluorine .

4-Fluoro-2-(4-formylphenyl)benzoic Acid

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

- Structure : Piperazine ring with fluorobenzoyl and hydroxyphenyl groups (C₂₁H₂₀F₂N₂O₅, M = 418.39 g/mol) .

- Synthesis : Multi-step process involving TFA-mediated deprotection and reflux with potassium carbonate .

- Key Differences: The piperazine ring confers basicity, contrasting with morpholine’s neutral oxygen. The trifluoroacetate counterion enhances water solubility, a property absent in non-ionic morpholinyl analogs .

Comparative Analysis Table

Research Findings and Implications

- Solubility and Bioavailability: Morpholinyl derivatives generally exhibit improved solubility compared to phenylamino or formylphenyl analogs due to the oxygen atom’s hydrogen-bonding capacity. This property is critical for oral bioavailability .

- Synthetic Flexibility : The morpholine ring can be modified with thioxo or acyl groups to tune electronic properties, as seen in Compounds 2k and 6a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.